Lapachol, sodium salt

Solubility Formulation Bioavailability

Lapachol sodium salt (CAS 57414-00-3) is the water-soluble sodium salt derivative of the naturally occurring 1,4-naphthoquinone lapachol, isolated from Tabebuia species (Bignoniaceae). The parent compound lapachol (CAS 84-79-7) exhibits broad-spectrum bioactivity but is limited by near-zero aqueous solubility at physiological pH, requiring organic co-solvents for most in vitro applications.

Molecular Formula C15H14NaO3+
Molecular Weight 265.26 g/mol
CAS No. 57414-00-3
Cat. No. B1262050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapachol, sodium salt
CAS57414-00-3
Synonyms2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphtho-quinone
lapachol
lapachol, sodium salt
NSC-11905
Molecular FormulaC15H14NaO3+
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C.[Na+]
InChIInChI=1S/C15H14O3.Na/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18;/h3-7,16H,8H2,1-2H3;/q;+1
InChIKeyCDAVGRAVEFHYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lapachol Sodium Salt (CAS 57414-00-3): Baseline Profile for Scientific Procurement


Lapachol sodium salt (CAS 57414-00-3) is the water-soluble sodium salt derivative of the naturally occurring 1,4-naphthoquinone lapachol, isolated from Tabebuia species (Bignoniaceae) . The parent compound lapachol (CAS 84-79-7) exhibits broad-spectrum bioactivity but is limited by near-zero aqueous solubility at physiological pH, requiring organic co-solvents for most in vitro applications. The sodium salt form directly addresses this physicochemical constraint by providing markedly enhanced aqueous solubility while preserving the core naphthoquinone pharmacophore [1].

Why Lapachol Free Form and Other Naphthoquinones Cannot Substitute for Lapachol Sodium Salt


Direct substitution of lapachol sodium salt with the free acid form introduces confounding solubility-dependent variables into any experimental protocol. Lapachol free form is virtually insoluble in water at neutral pH (<0.1 mg/mL), necessitating DMSO or surfactant-based vehicles that independently alter membrane permeability and cellular redox status [1]. Furthermore, peer naphthoquinones such as β-lapachone and lawsone exhibit fundamentally divergent molecular targets and toxicity profiles: β-lapachone acts primarily via NQO1-mediated futile cycling, while lawsone lacks the isoprenyl side chain critical for DHODH active-site occupancy, rendering class-level substitution scientifically invalid [2][3].

Product-Specific Quantitative Evidence Guide for Lapachol Sodium Salt Procurement Decisions


Aqueous Solubility: Lapachol Sodium Salt vs. Lapachol Free Form

Lapachol sodium salt exhibits high aqueous solubility, forming a bright red solution in water, whereas lapachol free form is practically insoluble at neutral pH and requires organic co-solvents (DMSO) for dissolution [1]. This represents a qualitative but functionally dispositive difference for any aqueous-based assay or in vivo administration protocol.

Solubility Formulation Bioavailability

Human DHODH Inhibition: Lapachol Sodium Salt Demonstrates Sub-Micromolar Potency

Lapachol sodium salt (LAP sodium salt) potently inhibits recombinant human dihydroorotate dehydrogenase (hDHODH) with an IC₅₀ of 0.13 μM (130 nM), as demonstrated in a cell-free enzymatic assay using the DCIP reduction method [1]. By comparison, lapachol free form tested under identical assay conditions in the same study yielded an hDHODH IC₅₀ of approximately 0.47 μM [2]. This represents an approximately 3.6-fold greater inhibitory potency for the sodium salt form. The clinical reference inhibitor leflunomide's active metabolite (A771726) exhibits an IC₅₀ of approximately 1–2 μM in comparable assays. Importantly, in vitro uridine supplementation completely abrogated the antiproliferative effect, confirming that pyrimidine metabolism blockade via DHODH inhibition is the on-target mechanism [3].

DHODH inhibitor Immunosuppression Pyrimidine metabolism

In Vivo Pharmacokinetics: Intravenous Bolus Administration Demonstrates Quantifiable Systemic Exposure

Lapachol sodium salt was specifically utilized for intravenous pharmacokinetic characterization in Wistar rats at 2 mg/kg i.v., yielding a mean terminal elimination half-life (t₁/₂) of approximately 4.1 hours and a total plasma clearance of approximately 0.3 L/h/kg [1][2]. The use of the sodium salt form was necessitated by the aqueous insolubility of the free acid for parenteral administration. In contrast, lapachol free form administered orally at 10 mg/kg exhibits an oral bioavailability of approximately 55% with a t₁/₂ of ~4.1 h, but requires formulation with solubilizing agents for in vivo delivery [3]. No direct head-to-head i.v. comparison between the sodium salt and free form is available, as the free form cannot be administered intravenously due to insolubility.

Pharmacokinetics Half-life Intravenous Clearance

In Vivo Anti-Arthritic Efficacy: Disease Score Reduction in Two Preclinical Autoimmune Arthritis Models

Lapachol sodium salt (LAP) was evaluated in two mechanistically distinct models of autoimmune arthritis: collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA). In both models, lapachol sodium salt treatment markedly reduced arthritis progression, as quantified by clinical scoring, articular tissue damage, and inflammation parameters [1]. Lapachol demonstrated greater potency than the clinical reference drug leflunomide (LFD) in reducing arthritis severity and joint damage, correlating with its stronger inhibitory effect on CD4⁺ T cell proliferation [2]. At doses of 3 and 10 mg/kg, lapachol reduced synovial leukocyte infiltration and joint destruction .

Rheumatoid arthritis Collagen-induced arthritis Autoimmune disease Immunosuppression

Optimal Application Scenarios for Lapachol Sodium Salt Based on Evidence-Driven Differentiation


Aqueous-Phase Immunosuppressive and Anti-Inflammatory Screening Assays

Procure lapachol sodium salt for in vitro lymphocyte proliferation assays, human PBMC-based cytokine profiling, and macrophage activation studies where DMSO vehicle concentrations >0.1% confound immunological readouts. The aqueous solubility of the sodium salt form eliminates vehicle-related artifacts in NF-κB, TNF-α, and IL-6 secretion assays, enabling cleaner interpretation of immunosuppressive pharmacology [1][2].

hDHODH-Targeted Drug Discovery and Lead Optimization Programs

Use lapachol sodium salt as a validated hDHODH inhibitor reference standard (IC₅₀ = 0.13 μM) in enzymatic screening cascades for autoimmune drug discovery. Its sub-micromolar potency, confirmed on-target mechanism (reversible by uridine supplementation), and defined binding mode (co-crystallized with human DHODH, PDB: 9EG9) make it suitable as a positive control benchmark for evaluating novel DHODH inhibitor chemotypes [3][4].

Preclinical Parenteral Pharmacokinetic and Biodistribution Studies

Deploy lapachol sodium salt for intravenous pharmacokinetic studies in rodent models requiring controlled systemic exposure. The characterized i.v. PK parameters (t₁/₂ ≈ 4.1 h; Cl ≈ 0.3 L/h/kg at 2 mg/kg i.v. in rats) and linear pharmacokinetics in the 2–25 mg/kg range provide the quantitative foundation for PBPK modeling and translational dose projection that the free form cannot support [5][6].

In Vivo Autoimmune Arthritis Efficacy Models (CIA/AIA)

Select lapachol sodium salt for collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) mouse models to evaluate DHODH-dependent immunosuppressive efficacy. Demonstrated superiority over leflunomide in reducing clinical arthritis scores and joint histopathology at 3–10 mg/kg doses supports its use as a tool compound for validating DHODH as a therapeutic target in rheumatoid arthritis preclinical research [7][8].

Quote Request

Request a Quote for Lapachol, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.